An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2-dimethyl-4-chloro-indanone
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2-dimethyl-4-chloro-indanone
This technical guide provides a comprehensive analysis and expertly predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyl-4-chloro-indanone. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and empirical data from structurally analogous compounds to offer a robust and scientifically grounded interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural features of this compound.
Introduction: The Structural Elucidation of a Substituted Indanone
2,2-dimethyl-4-chloro-indanone is a substituted indanone, a class of compounds with a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone. Indanone derivatives are significant scaffolds in medicinal chemistry and materials science.[1] The precise substitution pattern, including the chloro group on the aromatic ring and the gem-dimethyl groups on the cyclopentanone ring, imparts unique electronic and steric properties to the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[2] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule. This guide will present a reasoned prediction of the ¹H and ¹³C NMR spectra of 2,2-dimethyl-4-chloro-indanone, providing a valuable reference for its synthesis and characterization.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2,2-dimethyl-4-chloro-indanone is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom, as well as the steric and electronic effects of the gem-dimethyl groups.
The prediction of the ¹H NMR spectrum is based on the analysis of related structures and the well-established effects of substituents on proton chemical shifts.[3]
Table 1: Predicted ¹H NMR Data for 2,2-dimethyl-4-chloro-indanone (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.55 - 7.65 | Doublet of doublets | 1H | J = 8.0, 2.0 |
| H-6 | 7.35 - 7.45 | Triplet | 1H | J = 8.0 |
| H-7 | 7.25 - 7.35 | Doublet of doublets | 1H | J = 8.0, 2.0 |
| H-3 | 2.95 - 3.05 | Singlet | 2H | - |
| CH₃ | 1.25 - 1.35 | Singlet | 6H | - |
Justification of Predicted ¹H Chemical Shifts:
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Aromatic Protons (H-5, H-6, H-7): The aromatic region is expected to show a complex pattern due to the influence of the chloro and carbonyl substituents. The electron-withdrawing nature of both groups will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The expected splitting pattern is a result of ortho and meta couplings between the aromatic protons.
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Aliphatic Protons (H-3): The methylene protons at the C3 position are adjacent to the quaternary carbon bearing the gem-dimethyl groups. The absence of adjacent protons results in a predicted singlet for this signal. The proximity to the aromatic ring and the carbonyl group will cause a downfield shift compared to a simple alkane.
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Methyl Protons (CH₃): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a single, sharp singlet. Their chemical shift will be in the typical aliphatic region, but slightly downfield due to the influence of the adjacent carbonyl group and the aromatic ring.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl, aromatic, and aliphatic carbons are diagnostic of the substitution pattern.
Table 2: Predicted ¹³C NMR Data for 2,2-dimethyl-4-chloro-indanone (in CDCl₃, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | 205 - 210 |
| C-Ar (quaternary) | 150 - 155 |
| C-Ar (quaternary, C-Cl) | 135 - 140 |
| C-Ar (CH) | 125 - 135 |
| C-Ar (CH) | 120 - 125 |
| C-Ar (CH) | 115 - 120 |
| C(CH₃)₂ (C-2) | 45 - 50 |
| CH₂ (C-3) | 35 - 40 |
| CH₃ | 25 - 30 |
Justification of Predicted ¹³C Chemical Shifts:
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Carbonyl Carbon (C-1): The carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.
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Aromatic Carbons: The aromatic carbons will appear in the region of 115-155 ppm. The carbon bearing the chlorine atom (C-Cl) and the other quaternary carbons will have distinct chemical shifts influenced by the inductive and resonance effects of the substituents.
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Quaternary Carbon (C-2): The chemical shift of the quaternary carbon at the C2 position will be influenced by the attached methyl groups.
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Methylene Carbon (C-3): The C3 methylene carbon will be shifted downfield due to its proximity to the aromatic ring.
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Methyl Carbons (CH₃): The two methyl carbons are equivalent and will give rise to a single signal in the upfield region of the spectrum.
Visualizing the Structure and Prediction Workflow
To aid in the interpretation of the predicted spectra, the molecular structure of 2,2-dimethyl-4-chloro-indanone with atom labeling is provided below.
Caption: Workflow for the prediction of NMR spectral data.
Experimental Protocol for NMR Analysis
For the future acquisition of experimental data, the following protocol is recommended.
Sample Preparation:
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Weigh approximately 5-10 mg of pure 2,2-dimethyl-4-chloro-indanone.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Cap the NMR tube securely.
NMR Data Acquisition:
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR:
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Pulse Program: Standard single-pulse experiment (zg30).
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Number of Scans: 16-32.
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Relaxation Delay: 1.0 s.
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Acquisition Time: ~2-3 s.
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Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
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Pulse Program: Proton-decoupled experiment (zgpg30).
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Number of Scans: 1024 or more, depending on sample concentration.
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Relaxation Delay: 2.0 s.
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Acquisition Time: ~1-2 s.
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Spectral Width: 0 to 220 ppm.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum manually.
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Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H spectrum.
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Analyze the multiplicities and coupling constants.
Conclusion
This technical guide provides a detailed and expertly reasoned prediction of the ¹H and ¹³C NMR spectra of 2,2-dimethyl-4-chloro-indanone. By leveraging data from analogous compounds and fundamental principles of NMR spectroscopy, this document serves as a valuable resource for the structural verification and characterization of this molecule. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data. As with any predictive work, experimental verification is the ultimate confirmation of the proposed spectral assignments.
References
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Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). PMC. Retrieved from [Link]
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ACS Publications. (2017, August 24). Synthesis of β,β-Disubstituted Indanones via the Pd-Catalyzed Tandem Conjugate Addition/Cyclization Reaction of Arylboronic Acids with α,β-Unsaturated Esters | The Journal of Organic Chemistry. Retrieved from [Link]
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R Discovery. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
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RSC Publishing. Substituent effects in 1H and 13C nuclear magnetic resonance correlations of chemical shifts in para-substituted 5-arylmethylenehydantoins. Retrieved from [Link]
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Organic Chemistry Portal. Indanone synthesis. Retrieved from [Link]
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Green Chemistry (RSC Publishing). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Retrieved from [Link]
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